![molecular formula C22H26N2O2 B025340 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- CAS No. 19720-45-7](/img/structure/B25340.png)
9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- is a synthetic chemical compound that has been extensively studied for its potential applications in the field of cancer treatment. This compound belongs to the class of anthracenedione derivatives, which are known for their ability to inhibit the activity of topoisomerase enzymes.
作用机制
The mechanism of action of 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- involves the inhibition of topoisomerase enzymes. These enzymes are essential for DNA replication and cell division. By inhibiting the activity of these enzymes, 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- can prevent cancer cells from proliferating and dividing.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- have been extensively studied. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the main advantages of using 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- in lab experiments is its ability to inhibit the activity of topoisomerase enzymes. This makes it a valuable tool for studying the mechanisms of DNA replication and cell division. However, one of the limitations of using this compound is its toxicity. It can be harmful to both cancer cells and normal cells, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-. One direction is to investigate its potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Finally, further research is needed to determine the optimal dosage and administration of this compound for maximum efficacy and minimal toxicity.
Conclusion
In conclusion, 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- is a synthetic chemical compound that has been extensively studied for its potential applications in the field of cancer treatment. This compound has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division. While there are limitations to its use in lab experiments, there are also many potential future directions for research on this compound.
合成方法
The synthesis of 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- involves several steps, including the reaction of anthracene with nitric acid and sulfuric acid to produce 9,10-anthraquinone. This is followed by the reaction of 9,10-anthraquinone with isobutyraldehyde and ammonium acetate to produce 1,4-bis[(2-methylpropyl)amino]-9,10-anthraquinone. Finally, the compound is oxidized using potassium permanganate to produce 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-.
科学研究应用
9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- has been extensively studied for its potential applications in the field of cancer treatment. This compound has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division. By inhibiting the activity of these enzymes, 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- can prevent cancer cells from proliferating and dividing.
属性
CAS 编号 |
19720-45-7 |
|---|---|
产品名称 |
9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- |
分子式 |
C22H26N2O2 |
分子量 |
350.5 g/mol |
IUPAC 名称 |
1,4-bis(2-methylpropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O2/c1-13(2)11-23-17-9-10-18(24-12-14(3)4)20-19(17)21(25)15-7-5-6-8-16(15)22(20)26/h5-10,13-14,23-24H,11-12H2,1-4H3 |
InChI 键 |
AWGCJODNVVGFRV-UHFFFAOYSA-N |
SMILES |
CC(C)CNC1=C2C(=C(C=C1)NCC(C)C)C(=O)C3=CC=CC=C3C2=O |
规范 SMILES |
CC(C)CNC1=C2C(=C(C=C1)NCC(C)C)C(=O)C3=CC=CC=C3C2=O |
其他 CAS 编号 |
19720-45-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



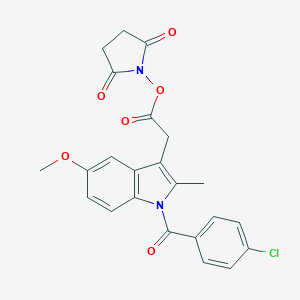
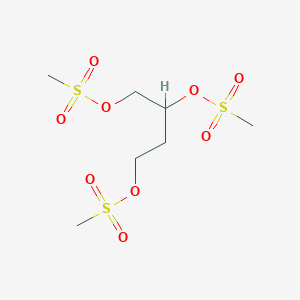
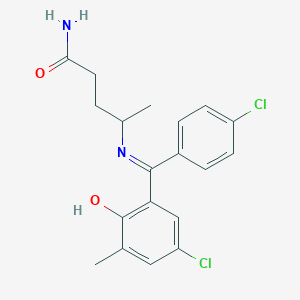
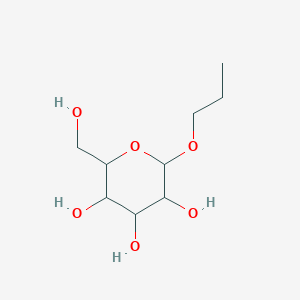
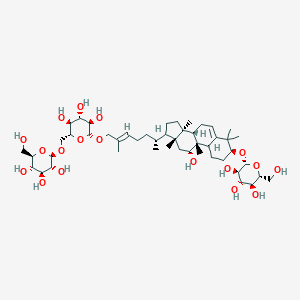

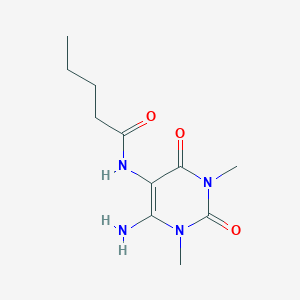
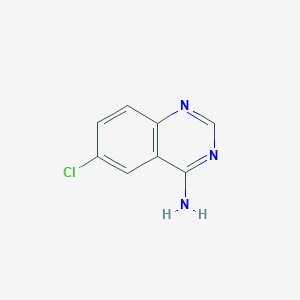
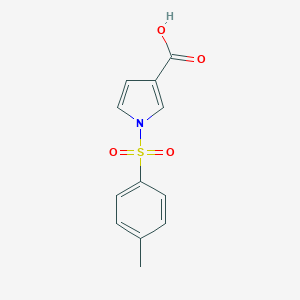
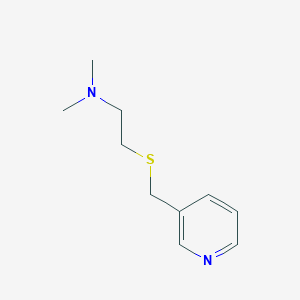
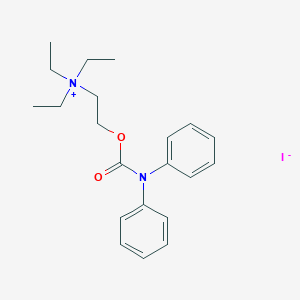
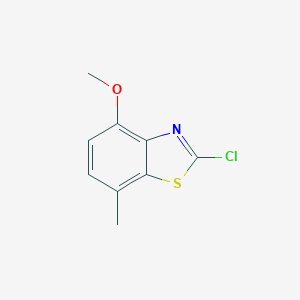
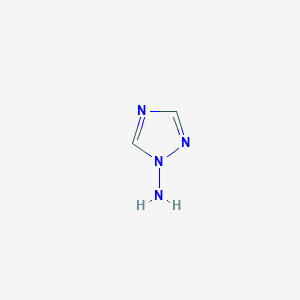
![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B25288.png)